(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone
Overview
Description
(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone, also known as 5Z-2-DCP-5-QMT, is a novel thiazolone compound that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, it has been used in vivo and in vitro studies to investigate its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Cytotoxic Activity
A study by Elmeligie and El-Awady (2002) described the synthesis of 2-Amino-5-arylazo-4-(2-chlorophenyl)thiazoles and their derivatives through various chemical reactions. Some of these compounds demonstrated activity against brain tumor cell lines, highlighting their potential as cytotoxic agents for cancer therapy Elmeligie & El-Awady, 2002.
Antimicrobial and Mosquito Larvicidal Activity
Rajanarendar et al. (2010) synthesized a series of compounds similar in structure to the query compound, which exhibited significant antimicrobial and antifungal activities. Additionally, some compounds showed lethal effects on mosquito larvae, suggesting their potential use in controlling mosquito-borne diseases Rajanarendar et al., 2010.
Antibacterial Activity
In a study by Inoue et al. (1994), a novel series of compounds with a thiazolopyrazine-incorporated tetracyclic structure were synthesized and showed potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) Inoue et al., 1994.
Anti-Oxidant, Anti-Inflammatory, and Analgesic Activities
El-Gazzar et al. (2009) reported the synthesis of compounds with antioxidant, anti-inflammatory, and analgesic activities, highlighting their potential therapeutic applications in managing inflammation and pain El-Gazzar et al., 2009.
Synthesis and Biological Activity of Arylazothiazole Disperse Dyes
Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including some with a thiazole structure, which showed high efficiency in dyeing polyester fibers and exhibited antioxidant and antitumor activities Khalifa et al., 2015.
Corrosion Inhibition
Saraswat and Yadav (2020) explored the use of quinoxaline derivatives as corrosion inhibitors for mild steel in acidic environments, showing high inhibition efficiency, which suggests potential industrial applications Saraswat & Yadav, 2020.
properties
IUPAC Name |
(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNRXFBYZVRIB-DHDCSXOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4(5H)-Thiazolone, 2-((2,6-dichlorophenyl)amino)-5-(6-quinoxalinylmethylene)-, (5Z)- | |
CAS RN |
1025821-33-3 | |
Record name | GSK-626616 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025821333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-2-[(2,6-dichlorophenyl)amino]-5-[(quinoxalin-6-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-626616 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKY0RM282V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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